GABA-T Inhibitory Activity: Methylation Impact
3‑(Hydroxyamino)propylamine (HPA) is a competitive GABA‑T inhibitor with Ki = 0.4 mM, comparable to aminooxyacetic acid and valproic acid. In the same enzyme assay, the O‑methyl derivative 3‑(methoxyamino)propylamine (OMe‑HPA; the free base of the target hydrochloride) displayed only ‘weak activity’ [1]. This >10‑fold difference demonstrates that methylation of the hydroxylamine nitrogen largely abolishes GABA‑T binding, a property that can be exploited when GABA‑T inhibition constitutes an off‑target liability.
| Evidence Dimension | GABA‑T inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Only ‘weak activity’ reported; no Ki determinable |
| Comparator Or Baseline | 3‑(Hydroxyamino)propylamine (HPA) Ki = 0.4 mM |
| Quantified Difference | >10‑fold reduction in affinity (from measurable Ki to non‑quantifiable weak activity) |
| Conditions | In vitro GABA‑T inhibition assay using porcine brain enzyme; competition with GABA |
Why This Matters
For R&D programs seeking an alkoxyamine linker that avoids GABA‑T off‑target activity, MAPA·HCl provides a structurally validated, low‑activity alternative to the hydroxylamine series.
- [1] Fushiya, S.; Kanazawa, T.; Nozoe, S. A Novel Class of Potent γ‑Aminobutyric Acid Aminotransferase Inhibitor, 3‑(Hydroxyamino)propylamine and Analogues. Bioorg. Med. Chem. Lett. 1998, 8 (8), 1003–1006. View Source
